molecular formula C12H9NS B8501534 Thiazole, 2-methyl-4-(2-phenylethynyl)- CAS No. 329203-01-2

Thiazole, 2-methyl-4-(2-phenylethynyl)-

Cat. No.: B8501534
CAS No.: 329203-01-2
M. Wt: 199.27 g/mol
InChI Key: NZHWBWVBWDOSJY-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylethynyl-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a methyl group at the second position and a phenylethynyl group at the fourth position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylethynyl-thiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-1-(phenylethynyl)ethanone with thiourea in the presence of a base such as potassium carbonate can yield the desired thiazole derivative . The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of 2-Methyl-4-phenylethynyl-thiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenylethynyl-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitro-substituted thiazoles.

Scientific Research Applications

Antitumor Activity

Thiazole derivatives have been extensively studied for their antitumor properties. Specifically, compounds like 2-amino-thiazole derivatives have shown promise in treating various cancers by selectively targeting tumor cells while minimizing damage to normal cells. These compounds can inhibit cyclin-dependent kinases (cdks), which are crucial for cell cycle progression, making them effective against malignancies such as:

  • Breast Cancer
  • Lung Cancer
  • Prostate Cancer
  • Leukemias and Lymphomas

The ability to induce apoptosis (programmed cell death) in cancer cells while reducing toxicity compared to traditional chemotherapeutics is a significant advantage of these thiazole derivatives .

Metabotropic Glutamate Receptor Antagonism

Thiazole, 2-methyl-4-(2-phenylethynyl)- is also recognized for its role as a metabotropic glutamate receptor subtype 5 (mGlu5) antagonist. This receptor plays a crucial role in modulating neurotransmission and is implicated in various neurological disorders. The compound has demonstrated:

  • Anxiolytic Effects : It has shown efficacy in reducing anxiety-like behaviors in rodent models, suggesting potential use in treating anxiety disorders .
  • Neuroprotective Properties : By modulating glutamatergic signaling, it may help protect against neurodegeneration associated with diseases such as Alzheimer's and Parkinson's disease.

Broader Therapeutic Potential

Beyond oncology and neurology, thiazole derivatives are being investigated for their potential in treating a variety of conditions:

  • Autoimmune Diseases : Their ability to modulate immune responses could make them candidates for therapies targeting autoimmune disorders.
  • Viral Infections : Some studies suggest that these compounds might inhibit viral replication, providing a basis for antiviral drug development.
  • Metabolic Disorders : Research indicates that thiazole derivatives may influence metabolic pathways, potentially aiding in the treatment of obesity and related metabolic syndromes .

Data Table: Summary of Applications

Application AreaSpecific UsesMechanism of Action
Antitumor ActivityTreatment of various cancersInhibition of cyclin-dependent kinases
Neurological DisordersAnxiety reductionmGlu5 receptor antagonism
Autoimmune DiseasesModulation of immune responsesImmune system modulation
Viral InfectionsPotential antiviral activityInhibition of viral replication
Metabolic DisordersInfluence on metabolic pathwaysModulation of metabolic signaling

Case Studies

  • Antitumor Efficacy : A study highlighted the effectiveness of thiazole derivatives in inhibiting tumor growth in xenograft models, showcasing their potential as targeted cancer therapies .
  • Neuropharmacology : Research demonstrated that thiazole-based mGlu5 antagonists significantly reduced anxiety-like behavior in rodent models, supporting their development for clinical use in anxiety disorders .
  • Viral Replication Studies : Preliminary findings indicate that certain thiazole derivatives can inhibit the replication of viruses such as HIV, opening avenues for further antiviral research .

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylethynyl-thiazole involves its interaction with specific molecular targets. The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the phenylethynyl group can enhance lipophilicity and facilitate membrane penetration. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-phenylthiazole: Lacks the ethynyl group, resulting in different chemical and biological properties.

    4-Phenylethynyl-thiazole: Lacks the methyl group, affecting its reactivity and biological activity.

    2-Methyl-4-ethynylthiazole: Contains an ethynyl group but lacks the phenyl group, leading to distinct properties.

Uniqueness

2-Methyl-4-phenylethynyl-thiazole is unique due to the presence of both the methyl and phenylethynyl groups, which confer specific chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

CAS No.

329203-01-2

Molecular Formula

C12H9NS

Molecular Weight

199.27 g/mol

IUPAC Name

2-methyl-4-(2-phenylethynyl)-1,3-thiazole

InChI

InChI=1S/C12H9NS/c1-10-13-12(9-14-10)8-7-11-5-3-2-4-6-11/h2-6,9H,1H3

InChI Key

NZHWBWVBWDOSJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C#CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Chloro-4-phenyl-3-butyn-2-one (1.6 g, 9.1 mmol) was dissolved in dry acetonitrile (15 mL), treated with thioacetamide (680 mg, 9.1 mmol), and heated to reflux for 4 h. After cooling, the acetonitrile was removed in vacuo, and the residue was partitioned between water (50 mL) and ethyl acetate (150 mL). The organic phase was dried over Na2SO4, filtered, concentrated in vacuo, adsorbed onto silica gel, and purified by column chromatography on silica gel eluting with 99:1, 98:2, then 95:5 hexane:ethyl acetate to afford 2-methyl-4-(phenylethynyl)-1,3-thiazole (240 mg, 13% yield) as a red oil. 1H NMR (CDCl3, 300 MHz) δ 7.58–7.54 (m, 2H), 7.40–7.34 (m, 4H), 2.74 (s, 3H). MS (EI ionization) 199 (M+).
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680 mg
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